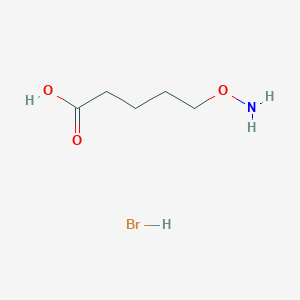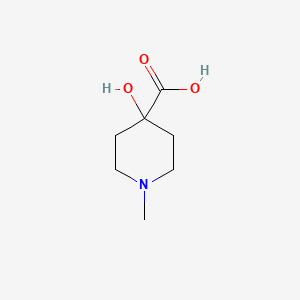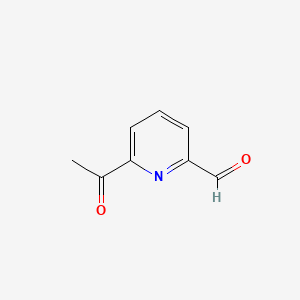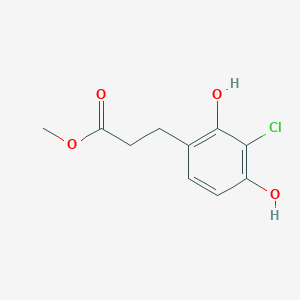
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
説明
“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO4 . It is a synthetic intermediate that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” involves complex chemical reactions. Detailed synthesis procedures can be found in scientific literature .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is characterized by the presence of a chloro group and two hydroxy groups on the phenyl ring, and a propanoate group attached to the phenyl ring . More detailed structural analysis can be obtained from resources like PubChem and other chemical databases .Physical And Chemical Properties Analysis
“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” has a molecular weight of 230.64 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . More detailed physical and chemical properties can be obtained from resources like PubChem .科学的研究の応用
Application in Biodegradation
- Summary of Application: The compound “3-(2,4-dihydroxyphenyl)-propionic acid” is involved in the biodegradation pathway of 7-hydroxycoumarin in Pseudomonas mandelii 7HK4 .
- Methods of Application: A gene cluster, denoted as hcdABC, required for the degradation of 3-(2,4-dihydroxyphenyl)-propionic acid has been cloned from 7-hydroxycoumarin-degrading Pseudomonas mandelii 7HK4 (DSM 107615), and sequenced .
- Results: The analysis of the recombinant HcdA activity in vitro confirms that this enzyme belongs to the group of ipso-hydroxylases. The activity of the proteins HcdB and HcdC has been analyzed by using recombinant Escherichia coli cells .
Application in Drug Development
- Summary of Application: Indole derivatives, which are structurally similar to “3-(2,4-dihydroxyphenyl)-propionic acid”, have been found in many important synthetic drug molecules and have shown various biological activities .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of Coumarin Heterocycles
- Summary of Application: Coumarins or benzopyran-2-ones are a group of nature-occurring lactones that have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
- Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
- Results: Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Application in RNA Studies
- Summary of Application: Uracil, the simplest nucleobase present in RNA, is a vital component in the complex processes of molecular genetics . It is one of the first molecules studied by crystal structure prediction .
- Methods of Application: The results of crystal structure prediction have revealed a wide range of different, plausible hydrogen bonding motif within a small energy range .
- Results: This study has provided insights into the complex processes of molecular genetics .
Safety And Hazards
As with any chemical, handling “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” requires appropriate safety measures. It’s important to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation . More detailed safety and hazard information can be obtained from resources like PubChem and other chemical safety databases .
特性
IUPAC Name |
methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-15-8(13)5-3-6-2-4-7(12)9(11)10(6)14/h2,4,12,14H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDROVRBYCGCSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C(=C(C=C1)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620556 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
CAS RN |
876746-33-7 | |
| Record name | Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



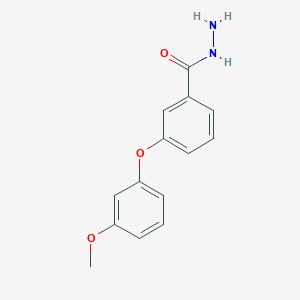
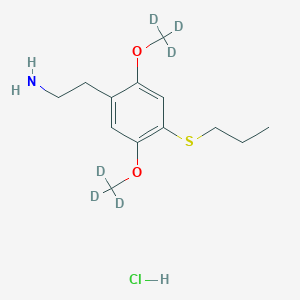
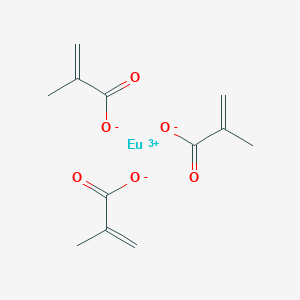
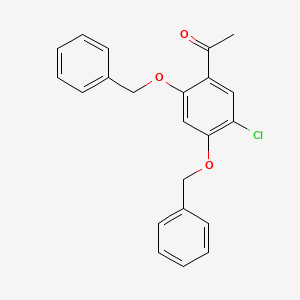
![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)
![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B1612687.png)
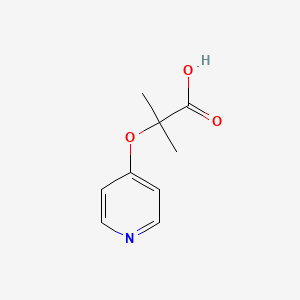
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
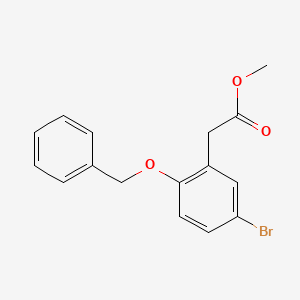
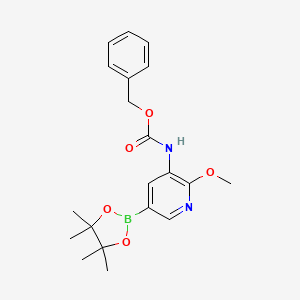
![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)
